2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide features a 1,2,4-triazole core substituted at position 5 with a 2-chlorophenyl group and at position 4 with a pyrrole moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with an ortho-methylphenyl (o-tolyl) group. This structure combines halogenated aromaticity, heterocyclic diversity, and a flexible thioacetamide chain, making it a candidate for exploring biological activities such as antimicrobial or kinase inhibition .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-15-8-2-5-11-18(15)23-19(28)14-29-21-25-24-20(16-9-3-4-10-17(16)22)27(21)26-12-6-7-13-26/h2-13H,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMCASCAYNJXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with suitable pyrrole precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various halides are employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Hydrolysis: Decomposed fragments of the original compound
Scientific Research Applications
2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects through:
Inhibition of Enzymes: Blocking the activity of key enzymes involved in metabolic pathways.
Receptor Binding: Modulating the activity of receptors on cell surfaces.
Ion Channel Modulation: Affecting the flow of ions across cell membranes.
Comparison with Similar Compounds
Core Triazole Modifications
The triazole ring is a common scaffold in medicinal chemistry. Key analogs and their substitutions include:
Notes:
Heterocycle and Linker Variations
- Pyrazole vs. Triazole : describes a pyrazole-based analog (2-[(4-chlorophenyl)thio]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide ), which lacks the triazole-pyrrole synergy but retains the thioacetamide chain. Pyrazoles generally exhibit distinct electronic properties, which may alter metabolic stability .
- Thiazole-Containing Analogs : Dichlorophenyl-thiazole acetamides () demonstrate structural similarity in the halogenated aryl and amide groups, though the thiazole ring may confer different hydrogen-bonding capabilities .
Physicochemical Data Gaps
Computational Studies
- PASS Prediction : Analogs in –5 were predicted to exhibit kinase inhibition and antimicrobial activity via PASS software. The target compound’s 2-chlorophenyl group may enhance kinase binding due to its electron-withdrawing nature .
- Molecular Docking : highlights that triazole-thioacetamides with 4-chlorophenyl groups show affinity for bacterial enzymes (e.g., dihydrofolate reductase), suggesting the target compound may share similar targets .
ADME Profiles
- notes that S-alkyl triazole derivatives exhibit favorable ADME properties, with moderate bioavailability and blood-brain barrier permeability. The o-tolyl group in the target compound may reduce CNS penetration compared to smaller substituents .
Biological Activity
The compound 2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has gained significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics
The compound exhibits a complex structure characterized by several functional groups that contribute to its biological activity. The key features include:
- Triazole Ring : Known for various biological activities.
- Pyrrole Moiety : Enhances reactivity.
- Sulfanyl Group : Facilitates interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 886926-52-9 |
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies.
GATA Family Protein Inhibition
Recent studies suggest that the compound also inhibits GATA family proteins involved in gene regulation and cellular differentiation. This mechanism could have implications in cancer treatment and developmental biology .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using the DPPH radical scavenging method. It demonstrated significant activity, comparable to established antioxidants like ascorbic acid. The compound's structure–activity relationship suggests that the presence of specific substituents enhances its radical scavenging ability .
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar triazole structures have shown promising results in inhibiting tumor growth in vitro and in vivo .
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of several triazole derivatives, including our compound. The results showed that it had a DPPH radical scavenging ability of 88.6%, indicating strong antioxidant properties compared to controls .
Study 2: Cytotoxicity Against Cancer Cells
In a recent investigation, derivatives of the compound were tested against HCT116 human colon cancer cells. The results revealed an IC50 value of 449 µM, suggesting moderate cytotoxicity and potential for further development as an anticancer agent .
Study 3: Mechanistic Insights
Mechanistic studies indicated that the compound inhibits COX enzymes through competitive inhibition, leading to decreased prostaglandin synthesis. This pathway is critical in mediating inflammation and pain responses .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Answer: A universal synthesis method involves coupling 5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with N-(o-tolyl)chloroacetamide in the presence of a base like triethylamine. Optimization includes solvent selection (e.g., dichloromethane or dioxane), temperature control (20–25°C), and stoichiometric ratios (e.g., 1:1 molar ratio of reactants). Post-synthesis purification via recrystallization (ethanol-DMF mixtures) improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer:
- 1H NMR : Identifies proton environments (e.g., aromatic protons from the 2-chlorophenyl and o-tolyl groups, pyrrole protons).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group, C-S stretch at ~600–700 cm⁻¹).
- LC-MS : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures correct C, H, N, S, and Cl composition .
Q. How can researchers predict the biological activity of this compound computationally?
- Answer: Use the PASS (Prediction of Activity Spectra for Substances) program to predict pharmacological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking with enzymes like COX-2 or bacterial dihydrofolate reductase provides mechanistic insights. Validation requires correlation with in vitro assays (e.g., MIC for antimicrobial activity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for triazole-thioacetamide derivatives?
- Answer: Discrepancies may arise from substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring). Systematic SAR studies should:
- Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 2-chlorophenyl).
- Use standardized assays (e.g., fixed bacterial strains, identical solvent/DMSO controls).
- Apply multivariate statistical analysis to isolate structural contributors to activity .
Q. How can the crystal structure of this compound inform its reactivity and intermolecular interactions?
- Answer: X-ray crystallography reveals:
- Planarity of the triazole ring : Affects π-π stacking with biological targets.
- Hydrogen-bonding motifs : N–H···O interactions (amide groups) form dimeric R₂²(10) motifs, influencing solubility and crystallinity.
- Dihedral angles : Steric repulsion between substituents (e.g., 80.7° between dichlorophenyl and triazole rings) impacts conformational flexibility .
Q. What experimental designs optimize the synthesis of analogs for high-throughput screening?
- Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify yield-purity trade-offs.
- Flow Chemistry : Continuous synthesis minimizes batch variability and scales efficiently.
- Automated LC-MS Monitoring : Real-time tracking of intermediates reduces purification steps .
Methodological Resources
- Synthesis Protocols : Refer to Safonov (2020) for stepwise coupling reactions .
- Computational Tools : Use AutoDock Vina for docking studies and Gaussian09 for DFT-based electronic property calculations .
- Crystallography : Refinement with SHELXL and visualization via Mercury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
